5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol hydrobromide
CAS No.: 893566-82-0
Cat. No.: VC3010200
Molecular Formula: C8H11BrN2O
Molecular Weight: 231.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893566-82-0 |
|---|---|
| Molecular Formula | C8H11BrN2O |
| Molecular Weight | 231.09 g/mol |
| IUPAC Name | 5,6,7,8-tetrahydro-2H-2,7-naphthyridin-3-one;hydrobromide |
| Standard InChI | InChI=1S/C8H10N2O.BrH/c11-8-3-6-1-2-9-4-7(6)5-10-8;/h3,5,9H,1-2,4H2,(H,10,11);1H |
| Standard InChI Key | SDAXYRVAJILURJ-UHFFFAOYSA-N |
| SMILES | C1CNCC2=CNC(=O)C=C21.Br |
| Canonical SMILES | C1CNCC2=CNC(=O)C=C21.Br |
Introduction
5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol hydrobromide is a chemical compound that belongs to the naphthyridine class of heterocyclic compounds. These compounds are known for their diverse biological activities and applications in pharmaceutical research. The specific compound , 5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol hydrobromide, is characterized by its molecular formula and structural features, which are crucial for understanding its chemical and biological properties.
Synthesis and Preparation
The synthesis of 5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol hydrobromide typically involves several steps, starting from simpler naphthyridine derivatives. The process may include regioselective reduction and hydrobromide salt formation. Detailed synthesis protocols often involve the use of specific catalysts and conditions to achieve the desired regioselectivity and yield.
Biological and Pharmaceutical Applications
Naphthyridine derivatives, including hydrobromide salts like 5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol hydrobromide, are explored for their potential biological activities. These compounds can exhibit properties such as enzyme inhibition, antimicrobial activity, or interactions with biological receptors, making them candidates for drug development.
Data Table
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C8H10N2O·HBr | |
| Molecular Weight (Base) | 150.18 g/mol | |
| CAS Number (Hydrobromide) | 893566-82-0 | |
| Synonyms | 5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol hydrobromide |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume